molecular formula C12H16N2 B12113091 1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl- CAS No. 610279-92-0

1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl-

Numéro de catalogue: B12113091
Numéro CAS: 610279-92-0
Poids moléculaire: 188.27 g/mol
Clé InChI: ONUGFRQAKBQUQV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl- is a partially hydrogenated naphthyridine derivative with a methyl substituent at the 1-position. Its benzo-fused [de] ring system and hexahydro structure confer unique physicochemical properties, distinguishing it from fully aromatic or differently substituted analogs.

Propriétés

Numéro CAS

610279-92-0

Formule moléculaire

C12H16N2

Poids moléculaire

188.27 g/mol

Nom IUPAC

2-methyl-2,11-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene

InChI

InChI=1S/C12H16N2/c1-14-6-5-9-3-2-4-10-7-13-8-11(14)12(9)10/h2-4,11,13H,5-8H2,1H3

Clé InChI

ONUGFRQAKBQUQV-UHFFFAOYSA-N

SMILES canonique

CN1CCC2=C3C1CNCC3=CC=C2

Origine du produit

United States

Méthodes De Préparation

Base Synthesis from Homoveratrylamine

The foundational synthesis begins with homoveratrylamine (3,4-dimethoxyphenethylamine). As reported by Humber et al., a six-step protocol yields the hexahydro-1-(p-toluenesulfonyl) intermediate, which undergoes methylation for 1-methyl substitution:

  • Methylation : Homoveratrylamine is treated with formic acid and formaldehyde to form 1-formamidomethyl-2-methyltetrahydroisoquinoline.

  • Phthalyl Block Removal : Hydrazine cleaves the phthalyl group, generating a secondary amine.

  • Pictet-Spengler Cyclization : Reaction with formaldehyde under acidic conditions induces ring closure, forming the benzo[de]naphthyridine core.

  • Detosylation and Methylation : The p-toluenesulfonyl group is removed, followed by N-methylation using methyl iodide or dimethyl sulfate.

Key Data :

StepReagents/ConditionsYield
MethylationFormic acid, formaldehyde, 100°C, 2 h92%
CyclizationHCl, HCHO, 12 h, rt90.5%
Final MethylationCH₃I, K₂CO₃, DMF85%

This method is noted for its scalability but requires stringent control over reaction pH to avoid side products.

Friedel-Crafts Alkylation of Anthranilic Acid Derivatives

Phosphorus Chloride-Mediated Cyclization

Arylpiperidine intermediates are synthesized from anthranilic acid derivatives and 1-alkylpiperidin-4-ones. As detailed in, phosphorus chloride facilitates cyclization:

  • Acylation : Anthranilic acid reacts with 1-methylpiperidin-4-one in PCl₃, forming a chlorinated intermediate.

  • Cyclization : Intramolecular Friedel-Crafts alkylation generates the tetrahydrobenzo[de]naphthyridine scaffold.

  • Methylation : Post-cyclization N-methylation is performed using methyl bromide under basic conditions.

Optimized Conditions :

  • Temperature : 100°C for 4 h

  • Solvent : Benzene or dichloromethane

  • Yield : 72–89%

This route is advantageous for introducing diverse substituents at the 8-position but suffers from handling hazardous PCl₃.

Reductive Indolization with Tryptamine Derivatives

Tryptamine-Based Cyclization

Patent US4190657A describes a reductive indolization strategy using tryptamine derivatives:

  • Imine Formation : Tryptamine reacts with cyclopropanecarboxylic acid to form an imine intermediate.

  • Reduction : Sodium borohydride reduces the imine, yielding a tetrahydroindole intermediate.

  • Cyclization : Acid-catalyzed (HCl) cyclization produces the hexahydrobenzo[de]naphthyridine framework.

  • Methylation : Final N-methylation with methyl iodide completes the synthesis.

Critical Parameters :

  • Reduction Time : 16 h at 25°C

  • Cyclization Catalyst : Concentrated HCl

  • Overall Yield : 50–64%

This method is notable for its stereochemical control but requires long reaction times.

Modifications of Preformed Naphthyridine Cores

Alkylation of 1-Tosyl Derivatives

Humber’s work demonstrates that 1-tosyl intermediates can undergo alkylation to introduce methyl groups:

  • Detosylation : The tosyl group is removed via hydrolysis with NaOH/EtOH.

  • Methylation : Reaction with methyl iodide in DMF introduces the 1-methyl group.

Example :

  • Substrate : 5,6-Dimethoxy-1-tosylbenzo[de]naphthyridine

  • Conditions : CH₃I (1.2 eq), K₂CO₃, DMF, 60°C, 6 h

  • Yield : 88%

Comparative Analysis of Methods

Efficiency and Limitations

MethodAdvantagesLimitations
Pictet-SpenglerHigh yields (85–90%), scalableRequires toxic formaldehyde
Friedel-CraftsSubstituent flexibilityPCl₃ handling challenges
Reductive IndolizationStereochemical precisionLow yields (50–64%)
Alkylation of TosylMild conditionsMultiple protection/deprotection steps

Industrial Applicability

The Pictet-Spengler route is preferred for large-scale synthesis due to its robustness, whereas the Friedel-Crafts method suits exploratory chemistry for derivative synthesis.

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

Compound A undergoes alkylation and acylation at reactive positions, particularly the nitrogen atoms and methyl-substituted carbons. Key transformations include:

  • Methylation : Treatment with formaldehyde and formic acid under reflux introduces additional methyl groups. For example, reaction with formaldehyde/formic acid converts the 1-methyl derivative into a dimethyl analog (yield: 95%) .

  • Acylation : Reaction with chloropropionyl chloride in benzene produces 8-chloropropionyl derivatives (yield: 72%) .

  • Ethoxycarbonylation : Alkylation with ethyl bromoacetate in benzene yields ethoxycarbonylmethyl-substituted products (e.g., 23 , yield: 72%) .

Table 1: Alkylation/Acylation Reactions of Compound A

ReagentConditionsProduct SubstituentYield (%)Source
Formaldehyde/Formic acidReflux, 2 h1,8-Dimethyl95
Chloropropionyl chlorideBenzene, reflux, 2 h8-Chloropropionyl72
Ethyl bromoacetateBenzene, 100°C, 3 h8-Ethoxycarbonylmethyl72

Reductive Transformations

The hexahydro scaffold of Compound A permits selective reductions:

  • Catalytic Hydrogenation : Reduces unsaturated bonds in the tetrahydroisoquinoline moiety without affecting the aromatic rings .

  • Lithium Aluminum Hydride (LAH) Reduction : Converts acetyl groups to ethyl substituents (e.g., conversion of 20 to 28 , yield: 61%) .

Table 2: Reductive Reactions

Starting MaterialReagentProductYield (%)Source
8-Acetyl derivativeLAH8-Ethyl derivative61

Thermal Rearrangements

Under thermal conditions, Compound A undergoes structural rearrangements:

  • DMSO-Mediated Rearrangement : Heating at 150°C in DMSO induces ring-opening and reclosure, forming fused hexahydrobenzo[b] naphthyridine derivatives (yield: 98%) . This proceeds via a proposed mechanism involving DMSO-assisted pyran ring opening and subsequent cyclization .

Key Mechanistic Steps :

  • Pyran Ring Opening : Initiated by nucleophilic attack of DMSO on the carbonyl group.

  • Cyclization : Intramolecular amidation forms the new six-membered ring .

Functional Group Interconversions

  • Phthalyl Group Removal : Hydrazine cleaves phthalyl protecting groups (e.g., conversion of 5 to 3 , yield: Not specified) .

  • Tosylation : Introduction of p-toluenesulfonyl (Tos) groups enhances solubility and directs subsequent reactions .

Reactivity with Activated Alkynes

While direct data for Compound A is limited, analogous benzo[b] naphthyridines react with activated alkynes (e.g., ethynylbenzene) under Sonogashira conditions to form C-C bonds at the 8-position (yields: 60–80%) .

Biological Activity-Related Modifications

Derivatives of Compound A have been explored for bioactivity:

  • MAO-B Inhibition : Analogues with 3,5-dihalogen-2-hydroxyphenyl substituents show micromolar-range MAO-B inhibition (e.g., 5g , IC₅₀: 1.35 μM) .

Spectroscopic Characterization

Critical NMR signals for Compound A derivatives include:

  • Aromatic Proton : Singlet at δ 6.79 ppm (C-10 proton) .

  • Methyl Groups : Sharp singlets at δ 2.58–3.93 ppm .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of naphthyridine compounds possess significant anticancer properties. For instance, studies have shown that certain benzo[naphthyridine] derivatives can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival . The hexahydro structure in this compound may enhance its interaction with biological targets.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Naphthyridine derivatives have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Neuroprotective Effects

Some studies suggest that naphthyridine compounds exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells . This application is particularly relevant for developing treatments for neurodegenerative diseases.

Organic Electronics

The unique electronic properties of 1H-Benzo[de][1,7]naphthyridine make it a candidate for applications in organic electronics. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has focused on optimizing the charge transport properties of naphthyridine-based materials to enhance device performance .

Polymer Chemistry

In polymer synthesis, naphthyridine derivatives can serve as monomers or cross-linking agents due to their reactive functional groups. This application is vital for developing new materials with tailored mechanical and thermal properties .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the synthesis of a series of benzo[naphthyridine] derivatives and their evaluation against various cancer cell lines. The results indicated that certain modifications on the naphthyridine core significantly enhanced anticancer activity compared to the parent compound .

Case Study 2: Antimicrobial Evaluation

Another research project focused on evaluating the antimicrobial efficacy of several naphthyridine derivatives against multi-drug resistant bacterial strains. The findings revealed that specific compounds exhibited potent activity, suggesting their potential as lead candidates for antibiotic development .

Comparaison Avec Des Composés Similaires

Structural Comparisons

Benzo[f][1,7]naphthyridine ()
  • Structure : Fully aromatic benzo[f]-fused system, lacking hydrogenation and methyl substitution.
  • The methyl group at the 1-position may improve lipophilicity and metabolic stability.
  • Synthesis : Benzo[f][1,7]naphthyridines are synthesized via Ugi-3CR/intramolecular aza-Diels-Alder cycloaddition under microwave conditions . The target compound likely requires hydrogenation steps post-synthesis.
Benzo[h]naphtho[1,2-b][1,6]naphthyridine ()
  • Structure : Larger fused system with a heteroaromatic ring (pyridine) incorporation.
  • Key Differences : The [1,6]-naphthyridine core and benzo[h] fusion create distinct electronic properties. The target compound’s [1,7]-naphthyridine system and partial saturation may reduce π-π stacking interactions but improve solubility.
Benzo[b][1,8]naphthyridine Derivatives ()
  • Structure : Tetrahydrobenzo[b][1,8]naphthyridines with polymethylene bridges.
  • Key Differences : The 7-methylene bridge in these derivatives optimizes acetylcholinesterase (AChE) inhibition . The target compound’s hexahydro system may similarly enhance enzyme interaction but via a different spatial arrangement.
Cytotoxicity
  • Benzo[f][1,7]naphthyridine (): Exhibits moderate cytotoxicity against HGC-27 gastric cancer cells (IC₅₀ ~45 μg/mL) .
  • Benzo[h]naphtho[1,2-b][1,6]naphthyridines () : Cytotoxicity varies with substituents; heteroaromatic rings enhance selectivity for cancer cell lines. The methyl group in the target compound could similarly fine-tune activity.
Enzyme Inhibition
  • Benzo[b][1,8]naphthyridines () : Show AChE inhibition 10× higher than tacrine, with selectivity over butyrylcholinesterase (BChE) . The target compound’s partial saturation may mimic this selectivity by modulating binding pocket interactions.

Activité Biologique

1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl- (CAS No. 610279-92-0) is a compound belonging to the naphthyridine family. Its unique structural features suggest potential biological activities that have been the subject of various studies. This article aims to consolidate findings related to its biological activity, focusing on its pharmacological properties and therapeutic potential.

  • Molecular Formula : C12H16N2
  • Molecular Weight : 188.27 g/mol
  • Boiling Point : 303.3 ± 37.0 °C (predicted)
  • Density : 1.075 ± 0.06 g/cm³ (predicted)
  • pKa : 9.21 ± 0.20 (predicted) .

Anticancer Activity

Research indicates that derivatives of naphthyridines exhibit significant anticancer properties. For instance, compounds structurally related to 1H-Benzo[de][1,7]naphthyridine have been shown to act as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in cancer therapy targeting BRCA-deficient tumors. A study reported that a series of benzo[de][1,7]naphthyridin-7(8H)-ones demonstrated high PARP1 inhibitory activity with IC50 values as low as 0.31 nM .

Neuroprotective Effects

The neuroprotective potential of naphthyridine compounds has also been explored. Certain derivatives have shown promise in inhibiting monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's and Alzheimer's. A recent study highlighted that novel benzo[b][1,6]naphthyridine derivatives exhibited MAO B inhibition with IC50 values in the low micromolar range .

Study on PARP Inhibition

In a study evaluating the biological activity of naphthyridine derivatives against cancer cells, researchers synthesized several compounds and tested their efficacy in BRCA-deficient cell lines. The most potent compound exhibited significant cytotoxicity with an IC50 value indicating effective cell death induction in cancer models .

Neuroprotection Research

Another investigation focused on the neuroprotective effects of naphthyridine derivatives against oxidative stress-induced cell death in neuronal cells. The results demonstrated that specific compounds could reduce oxidative damage and improve cell viability significantly .

Comparative Table of Biological Activities

Compound NameActivity TypeIC50 ValueReference
Benzo[de][1,7]naphthyridin-7(8H)-onePARP Inhibition0.31 nM
Naphthyridine Derivative AMAO B Inhibition1.35 μM
Naphthyridine Derivative BCytotoxicity in Cancer CellsVaries (10.47 - 15.03 μg/mL)

Q & A

What are the recommended synthetic routes for 1H-Benzo[de][1,7]naphthyridine derivatives, and how can reaction conditions be optimized for yield and purity?

Level: Basic
Methodological Answer:
Synthesis of naphthyridine derivatives typically involves cyclization reactions, hydrogenation, or catalytic debenzylation. For example, 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives can be synthesized via Pd/C-catalyzed hydrogenation of benzylated precursors under acidic conditions (e.g., HCl in MeOH/dioxane at 3 atm H₂, 20°C, 6 h), yielding 78% as dihydrochloride salts . Optimization may involve adjusting solvent polarity (e.g., dioxane for solubility), catalyst loading, and hydrogen pressure. Polyphosphoric acid (PPA) is also effective for cyclocondensation of precursors like 4-chloroquinolines with amines under neat conditions (190°C) to form fused naphthyridines .

Key Parameters for Optimization:

ParameterTypical RangeImpact
Catalyst (Pd/C)5–10 wt%Higher loading accelerates debenzylation
H₂ Pressure1–5 atmIncreased pressure improves hydrogenation efficiency
Temperature20–100°CHigher temps reduce reaction time but risk decomposition

How can researchers characterize the stereochemistry and conformational dynamics of this hexahydro-naphthyridine system?

Level: Advanced
Methodological Answer:
Conformational analysis requires combined spectroscopic and computational approaches:

  • NMR Spectroscopy: ¹H and ¹³C NMR can identify equatorial/axial proton configurations in the hexahydro ring. For example, coupling constants (J) >10 Hz indicate axial-equatorial proton arrangements .
  • X-ray Crystallography: Resolves absolute stereochemistry, as seen in studies of benzo[b]naphtho[1,2-h][1,6]naphthyridines, where methyl substituents adopt specific orientations in the crystal lattice .
  • Molecular Dynamics (MD): Simulations using software like Gaussian or Amber can model ring puckering and substituent effects on stability .

Example Data:

TechniqueKey ObservationsReference
¹H NMRδ 2.1–2.5 ppm (axial CH₂), δ 1.8–2.0 ppm (equatorial CH₂)
X-rayDihedral angle of 15° between naphthyridine and benzo rings

What strategies resolve contradictions in reported biological activity data for naphthyridine derivatives?

Level: Advanced
Methodological Answer:
Discrepancies in bioactivity (e.g., cytotoxic IC₅₀ values) often arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized Assays: Use cell lines with consistent passage numbers (e.g., HeLa or MCF-7) and control compounds (e.g., doxorubicin) .
  • Purity Validation: HPLC-MS (≥95% purity) and elemental analysis (e.g., C, H, N within ±0.4% of theoretical) .
  • SAR Studies: Systematically modify substituents (e.g., methyl vs. chloro at position 1) to isolate structure-activity relationships .

Case Study:

CompoundIC₅₀ (μM) in HeLaPurityNotes
13a (methyl)2.1 ± 0.398%High cytotoxicity
13b (chloro)12.4 ± 1.192%Lower activity due to steric effects

How can computational modeling predict the reactivity of this compound in catalytic hydrogenation or electrophilic substitution?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and frontier molecular orbitals:

  • Electrophilic Sites: High Fukui indices (f⁻) at positions 4 and 8 of the naphthyridine ring indicate susceptibility to electrophilic attack .
  • Hydrogenation Pathways: Transition state modeling predicts energy barriers for Pd/C-mediated hydrogenation, favoring tetrahydro over dihydro products .

Computational Output Example:

PositionFukui Index (f⁻)Reactivity
40.12High
80.09Moderate
1 (methyl)0.02Low

What safety protocols are critical when handling this compound in hydrogenation or acid-catalyzed reactions?

Level: Basic
Methodological Answer:

  • Hydrogenation Safety: Use explosion-proof reactors and monitor H₂ leaks with sensors. Quench catalysts (e.g., Pd/C) with 10% HCl before disposal .
  • Acid Handling: For PPA-mediated reactions, employ fume hoods, polypropylene gloves, and neutralization protocols (e.g., NaHCO₃ for spill control) .

PPA Reaction Safety Checklist:

StepPrecaution
MixingSlow addition of P₂O₅ to H₃PO₄ to avoid exothermic splashing
QuenchingIce bath + gradual water addition to prevent violent reactions

How do solvent polarity and protic/aprotic environments influence the compound’s stability during purification?

Level: Advanced
Methodological Answer:

  • Polar Protic Solvents (e.g., MeOH): Stabilize charged intermediates but may protonate the naphthyridine nitrogen, reducing solubility.
  • Aprotic Solvents (e.g., DCM): Enhance crystallinity but risk decomposition via radical pathways under light .

Stability Data:

SolventDegradation Rate (24 h)Conditions
MeOH<5%Dark, 25°C
DCM15%Light, 25°C

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.